2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16-10-11-21(22(13-16)29-3)30-15-23(28)25-19-9-5-4-8-18(19)20-14-27-12-6-7-17(2)24(27)26-20/h4-14H,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOUADRCVHFUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions . This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Substitution: Functionalization of the imidazo[1,2-a]pyridine scaffold can be achieved through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals for catalysis, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The imidazo[1,2-a]pyridine moiety is known for its ability to bind with various biological systems, influencing pathways related to enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Acetylphenoxy)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide (CAS: 2034390-16-2)
- Structural Differences: The phenoxy group here bears a 4-acetyl substituent instead of 2-methoxy-4-methyl. Additionally, the imidazo[1,2-a]pyridine ring is partially saturated (5H–8H).
- Saturation of the imidazo ring may enhance solubility but reduce π-π stacking interactions with hydrophobic kinase domains .
2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide (CAS: 724740-10-7)
- Structural Differences: The phenoxy group is replaced by a 3,4-dimethoxyphenyl group, and the imidazo[1,2-a]pyridine is attached to a para-substituted phenyl ring.
- Implications: The bulkier 3,4-dimethoxy substituents may hinder membrane permeability but improve affinity for polar binding pockets .
N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide (CAS: 142074-09-7)
- Structural Differences : Incorporates a phenylthio group at position 6 of the imidazo ring and a 4-methylphenyl substituent.
- Implications: The sulfur atom in the phenylthio group introduces metabolic liabilities (e.g., oxidation to sulfoxides) but may enhance binding to cysteine-rich domains .
N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide
- Structural Differences: A shorter ethyl linker replaces the phenoxy group, and the imidazo ring is substituted with a methyl group at position 6.
- Implications :
Key Comparative Data
Biological Activity
The compound 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the presence of a methoxy group, a methyl group on the phenyl ring, and an imidazo[1,2-a]pyridine moiety. Its structure can be represented as follows:
Research indicates that this compound may interact with various biological systems, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival, particularly in cancerous cells.
- Antimicrobial Properties : There are indications that the compound exhibits antimicrobial activity against certain bacterial strains.
Biological Activity Data
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : In a study involving various cancer cell lines (e.g., breast and colon cancer), the compound demonstrated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) was determined to be comparable to commonly used antibiotics, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit protein kinases involved in cancer progression. Results indicated a dose-dependent inhibition, suggesting that it could serve as a lead compound for developing kinase inhibitors.
Q & A
Q. What are the optimized synthetic routes for 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide?
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key intermediates (e.g., imidazo[1,2-a]pyridine derivatives) are synthesized via palladium-catalyzed coupling or cyclization reactions. For example:
- Substitution : Use 2-pyridinemethanol and nitrobenzene derivatives under alkaline conditions to generate intermediates .
- Reduction : Iron powder in acidic conditions reduces nitro groups to amines .
- Condensation : React intermediates with acetamide derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity .
Q. How is the compound characterized using spectroscopic methods?
- NMR : H and C NMR identify protons (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) and carbons in the imidazo[1,2-a]pyridine and acetamide moieties .
- IR : Detect functional groups (amide C=O stretch at ~1667 cm, methoxy C-O at ~1250 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from assay conditions or structural analogs. Strategies include:
- Assay Standardization : Compare IC values under identical conditions (pH, temperature, cell lines). For example, kinase inhibition assays may vary due to ATP concentrations .
- Structural Analysis : Use X-ray crystallography or molecular docking to assess binding modes of analogs (e.g., imidazo[1,2-a]pyridine derivatives with varying substituents) .
- Meta-Analysis : Cross-reference data from patents and peer-reviewed studies to identify consensus mechanisms (e.g., p38 MAPK pathway inhibition) .
Q. What are the key considerations in designing bioactivity assays for this compound?
- Target Selection : Prioritize kinases or receptors with structural homology to known targets of imidazo[1,2-a]pyridine derivatives (e.g., MAPK, EGFR) .
- Solubility Optimization : Use DMSO stocks (<0.1% final concentration) to prevent aggregation in cellular assays .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess cytotoxicity (MTT assay) to distinguish specific activity from nonspecific effects .
Q. How can reaction conditions be optimized for intermediates like 8-methylimidazo[1,2-a]pyridin-2-yl derivatives?
- Temperature : Cyclization reactions require precise control (e.g., 80–100°C for imidazo[1,2-a]pyridine formation) .
- Catalysts : Pd(OAc)/XPhos systems improve yields in Suzuki-Miyaura couplings for aryl-substituted intermediates .
- Workup : Quench reactions with ice-water to precipitate intermediates, minimizing side-product formation .
Methodological Challenges
Q. How to address low yields in the final condensation step?
- Reagent Ratios : Use a 1.5:1 molar ratio of cyanoacetic acid to aniline derivatives to drive the reaction .
- Activation : Add DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst for amide bond formation .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Q. What analytical techniques validate purity for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
